

# Spectroscopic Profile of 6-bromo-1H-indazol-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-bromo-1H-indazol-4-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-bromo-1H-indazol-4-amine**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques.

## Summary of Spectroscopic Data

The structural elucidation of **6-bromo-1H-indazol-4-amine** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available			

$^{13}\text{C}$  NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **6-bromo-1H-indazol-4-amine** are not readily available in the public domain at this time. The tables are provided as a template for data presentation.

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available		

Note: Specific experimental IR data for **6-bromo-1H-indazol-4-amine** is not readily available in the public domain at this time. The table is provided as a template for data presentation.

## Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **6-bromo-1H-indazol-4-amine** has been calculated.[\[1\]](#)

Adduct	m/z
$[\text{M}+\text{H}]^+$	211.98178
$[\text{M}+\text{Na}]^+$	233.96372
$[\text{M}-\text{H}]^-$	209.96722
$[\text{M}+\text{NH}_4]^+$	229.00832
$[\text{M}+\text{K}]^+$	249.93766
$[\text{M}]^+$	210.97395
$[\text{M}]^-$	210.97505

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of **6-bromo-1H-indazol-4-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-20 mg of the **6-bromo-1H-indazol-4-amine** sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-5 seconds.
- For <sup>13</sup>C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will require a greater number of scans due to the low natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **6-bromo-1H-indazol-4-amine** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record the background spectrum of the empty ATR crystal.
- Record the sample spectrum.
- The spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

#### Sample Preparation:

- Prepare a dilute solution of the **6-bromo-1H-indazol-4-amine** sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

#### Data Acquisition:

- The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.

- The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio ( $m/z$ ).
- A mass spectrum is generated by plotting the ion intensity versus the  $m/z$  ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **6-bromo-1H-indazol-4-amine**.

Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. PubChemLite - 6-bromo-1h-indazol-4-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
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